

BAMEA-O16B for CRISPR/Cas9 Delivery Systems: A Technical Guide

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Compound of Interest

Compound Name: 9322-O16B

Cat. No.: B15135241

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAMEA-O16B, a bio-reducible ionizable lipid, and its application in lipid nanoparticle (LNP) delivery systems for CRISPR/Cas9-mediated gene editing.

Introduction to BAMEA-O16B

BAMEA-O16B is a key component in the formulation of lipid nanoparticles designed for the efficient in vivo and in vitro delivery of genetic material, including mRNA and single-guide RNA (sgRNA) for CRISPR/Cas9 systems.^{[1][2][3]} Its unique bio-reducible properties, owing to the presence of disulfide bonds, facilitate the release of its cargo within the reductive intracellular environment, enhancing the efficiency of gene editing.^{[1][3]}

Quantitative Data on BAMEA-O16B LNP Performance

The following tables summarize the performance of BAMEA-O16B-formulated lipid nanoparticles in various experimental settings.

Table 1: In Vitro Gene Editing and Transfection Efficiency

| Cell Line | Target Gene/Reporter | Cargo | Gene Editing/Transfection Efficiency | Reference |
|----------------------------------|---------------------------------|-------------------|--------------------------------------|---|
| Human Embryonic Kidney (HEK-293) | Green Fluorescent Protein (GFP) | Cas9 mRNA & sgRNA | Up to 90% knockout | [1] [3] |
| HeLa | Red Fluorescent Protein (RFP) | RFP mRNA | Up to 90% transfection efficiency | [3] |

Table 2: In Vivo Gene Editing Efficiency

| Animal Model | Target Gene | Cargo | Route of Administration | Gene Editing Efficiency | Reference |
|--------------|---|-------------------|-------------------------|-------------------------------------|---|
| C57BL/6 Mice | Proprotein convertase subtilisin/kexin type 9 (PCSK9) | Cas9 mRNA & sgRNA | Intravenous injection | 80% reduction in serum PCSK9 levels | [1] [3] |

Table 3: BAMEA-O16B LNP Formulation and Characterization

| LNP Component s | Molar Ratio | Particle Size (Z-average) | Polydispersity Index (PDI) | Zeta Potential | Reference |
|--|---------------|---------------------------|----------------------------|-------------------|---|
| BAMEA-O16B, Cholesterol, DOPE, DSPE-mPEG2k | Not specified | ~100 nm | < 0.2 | Slightly positive | [4] [5] |

Note: Specific molar ratios for the BAMEA-O16B formulation are not detailed in the provided search results. LNP characteristics are general values for similar formulations.

Experimental Protocols

Formulation of BAMEA-O16B Lipid Nanoparticles

This protocol describes the general procedure for formulating BAMEA-O16B LNPs for the co-delivery of Cas9 mRNA and sgRNA.

Materials:

- BAMEA-O16B
- Cholesterol
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-mPEG2k)
- Cas9 mRNA
- sgRNA
- Ethanol

- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device

Procedure:

- **Lipid Stock Preparation:** Dissolve BAMEA-O16B, cholesterol, DOPE, and DSPE-mPEG2k in ethanol to prepare a lipid stock solution.
- **Nucleic Acid Preparation:** Dilute Cas9 mRNA and sgRNA in a citrate buffer (pH 4.0).
- **LNP Assembly:** Rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution using a microfluidic mixing device. The rapid mixing facilitates the self-assembly of the lipids into nanoparticles encapsulating the mRNA and sgRNA.
- **Dialysis:** Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated components.
- **Characterization:** Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined using a RiboGreen assay.

In Vitro Transfection and Gene Editing Analysis

Materials:

- HEK-293 cells stably expressing GFP
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- BAMEA-O16B LNPs encapsulating Cas9 mRNA and anti-GFP sgRNA
- Flow cytometer

Procedure:

- **Cell Culture:** Culture HEK-293-GFP cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Transfection:** Seed the cells in a 24-well plate. Once the cells reach 70-80% confluency, replace the medium with fresh medium containing the BAMEA-O16B-LNP-CRISPR complexes.
- **Incubation:** Incubate the cells for 24-48 hours to allow for cellular uptake, endosomal escape, and gene editing.
- **Analysis:** Harvest the cells and analyze GFP expression using a flow cytometer to quantify the percentage of GFP-negative cells, indicating successful gene knockout.

In Vivo Gene Editing in Mice

Materials:

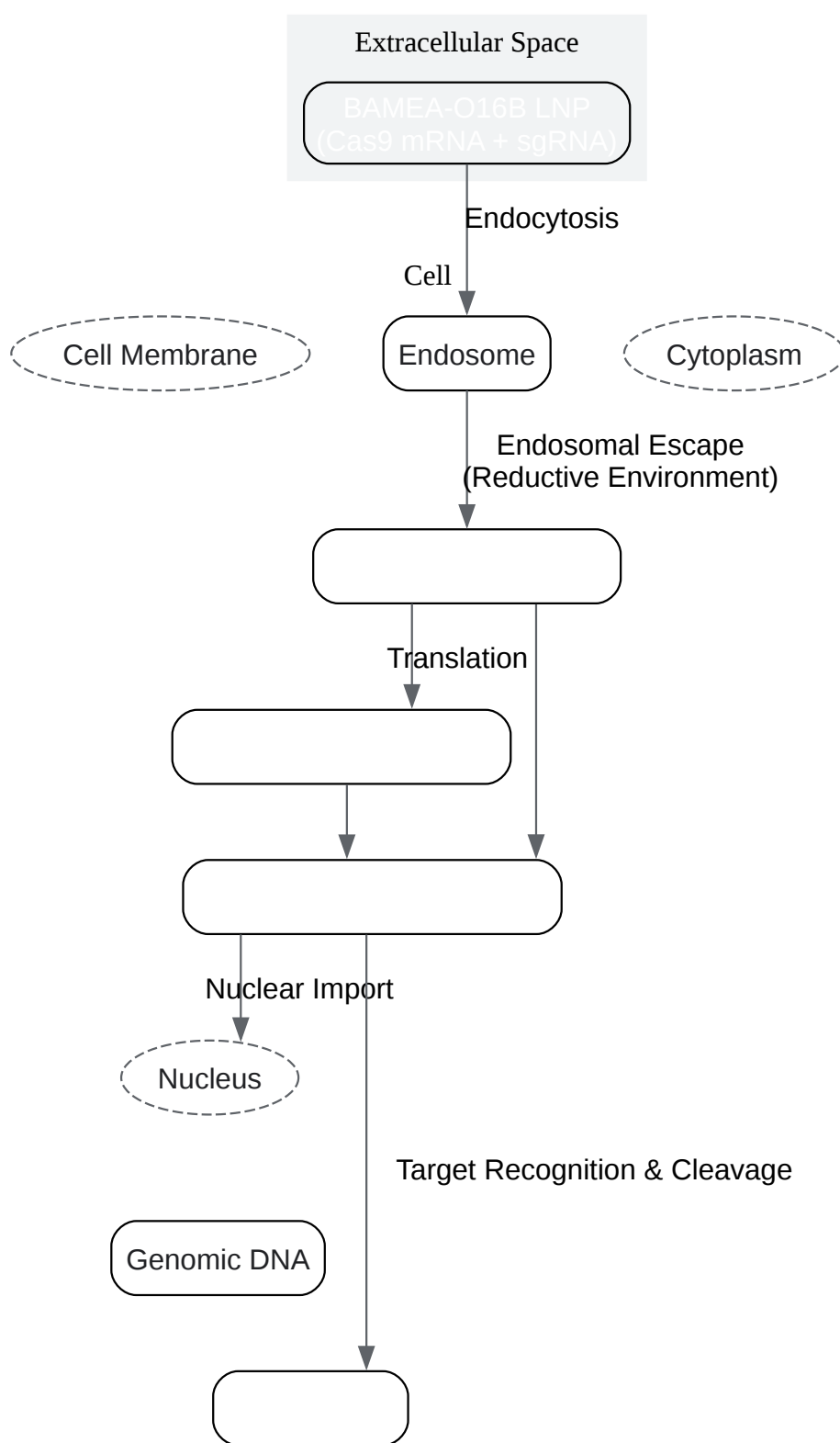
- C57BL/6 mice
- BAMEA-O16B LNPs encapsulating Cas9 mRNA and anti-PCSK9 sgRNA
- Sterile PBS

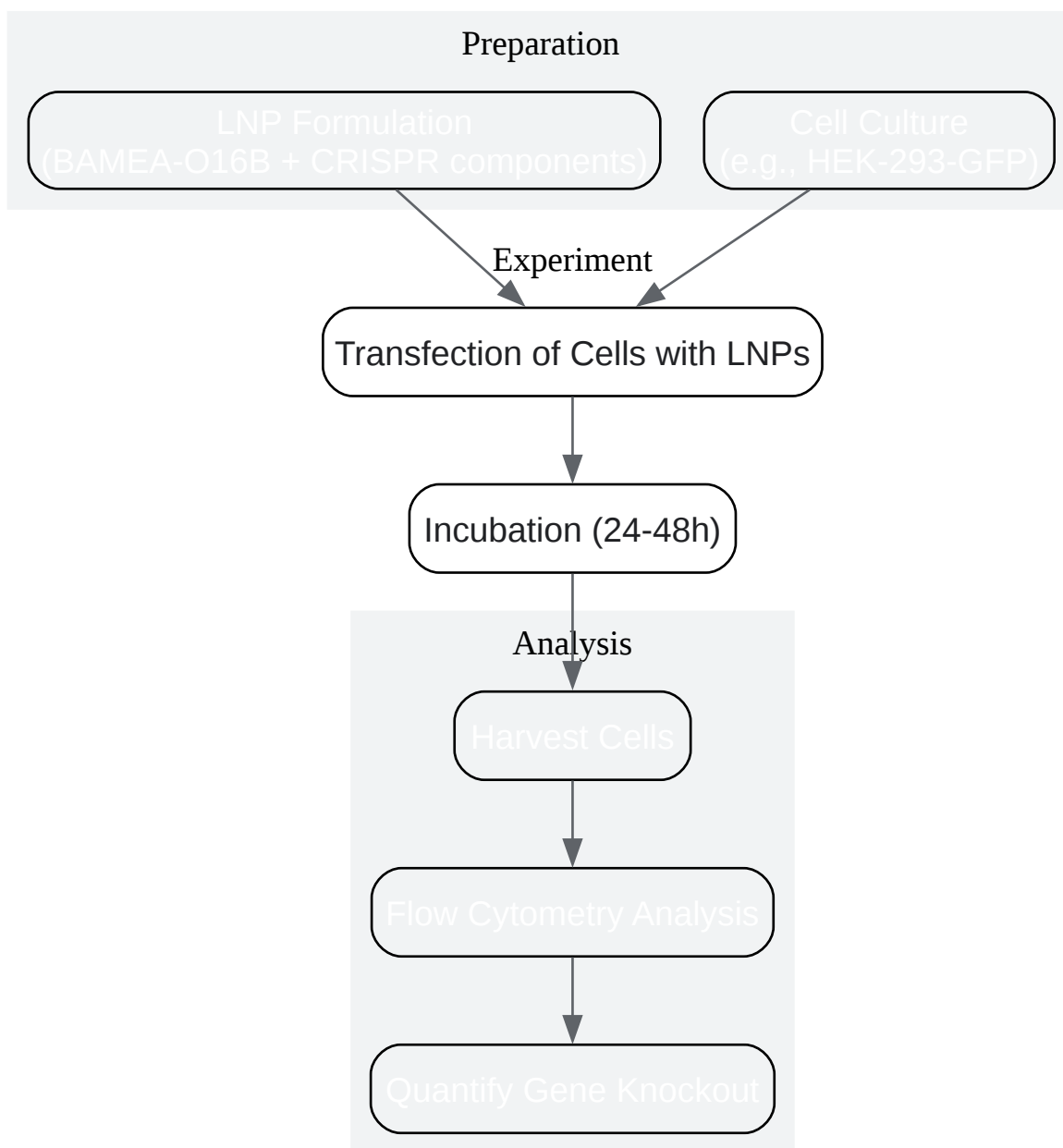
Procedure:

- **Animal Handling:** Acclimatize C57BL/6 mice to the experimental conditions according to institutional guidelines.
- **Administration:** Administer the BAMEA-O16B-LNP-CRISPR complexes via intravenous tail vein injection.
- **Sample Collection:** Collect blood samples at specified time points post-injection.
- **Analysis:** Separate the serum and quantify the levels of PCSK9 protein using an enzyme-linked immunosorbent assay (ELISA) to determine the extent of in vivo gene knockdown.

Mechanisms and Workflows

Cellular Uptake and Endosomal Escape Pathway





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References

- 1. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bio reducible Lipid and Messenger RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimized lipid nanoparticles enable effective CRISPR/Cas9-mediated gene editing in dendritic cells for enhanced immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
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